7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole
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Overview
Description
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is a tetracyclic natural product belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a well-known alkaloid first isolated from the plant Ochrosia elliptica in 1959 . The compound has garnered significant attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of cyclization and coupling reactions. One common method includes the rearrangement of 9-allyl-6-methoxy-1,4-dimethylcarbazole to the 8-allyl isomer, followed by further cyclization steps . Another approach involves regioselective bromination and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives with different biological activities.
Substitution: Common substitution reactions include bromination and ipso substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bromine or other halogenating agents for bromination reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Mechanism of Action
The compound exerts its effects primarily through:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell death.
Kinase Inhibition: Interacts with various kinases, affecting cell signaling pathways.
Comparison with Similar Compounds
Ellipticine: Shares a similar structure and biological activity profile.
9-Methoxyellipticine: A derivative with enhanced cytotoxic activity due to the presence of a methoxy group at the C-9 position.
Olivacine: Another pyridocarbazole alkaloid with significant antitumor activity.
Uniqueness: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which influences its biological activity and potential applications. Its methoxy group at the C-7 position and dimethyl groups at C-5 and C-11 contribute to its distinct chemical and biological properties.
Properties
CAS No. |
67484-43-9 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-14-9-19-8-7-12(14)11(2)17-16(10)13-5-4-6-15(21-3)18(13)20-17/h4-9,20H,1-3H3 |
InChI Key |
ZDCKQJYKIULPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4OC)C |
Origin of Product |
United States |
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